Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 216753-55-8
VCID: VC2579556
InChI: InChI=1S/C8H12N2.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8,10H,1-4H2;1H/t6?,7-,8+;
SMILES: C1CC2CC(CC1N2)C#N.Cl
Molecular Formula: C8H13ClN2
Molecular Weight: 172.65 g/mol

Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride

CAS No.: 216753-55-8

Cat. No.: VC2579556

Molecular Formula: C8H13ClN2

Molecular Weight: 172.65 g/mol

* For research use only. Not for human or veterinary use.

Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride - 216753-55-8

Specification

CAS No. 216753-55-8
Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
IUPAC Name (1R,5S)-8-azabicyclo[3.2.1]octane-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C8H12N2.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8,10H,1-4H2;1H/t6?,7-,8+;
Standard InChI Key KJBZNGALZBMOCJ-OPZYXJLOSA-N
Isomeric SMILES C1C[C@H]2CC(C[C@@H]1N2)C#N.Cl
SMILES C1CC2CC(CC1N2)C#N.Cl
Canonical SMILES C1CC2CC(CC1N2)C#N.Cl

Introduction

Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is a complex organic compound with a unique bicyclic structure, featuring a nitrogen atom and a carbonitrile group. This compound is part of the azabicyclo family, which includes various biologically active molecules. The molecular formula of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is C₈H₁₃ClN₂, with a molar mass of approximately 172.65 g/mol .

Chemical Reactions

Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions involve common reagents such as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or halides.

Biological Activity

Research indicates that exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride exhibits significant biological activity, particularly in modulating neurotransmitter systems. It has been studied for its receptor binding affinity and its role as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is crucial in managing inflammatory responses.

Biological ActivityDescription
Receptor BindingInteracts with neurotransmitter receptors
NAAA InhibitionInhibits NAAA, preserving PEA and enhancing anti-inflammatory effects

Potential Applications

The biological activities of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride suggest potential applications in medicinal chemistry and pharmacology. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions related to neurotransmitter imbalance, such as mood disorders and other neurological conditions .

Synthesis and Preparation

The synthesis of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride typically involves enantioselective synthetic routes. The construction of the 8-azabicyclo[3.2.1]octane scaffold is central to the synthesis of tropane alkaloids, which display a wide array of biological activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator